Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate (CAS 35220-15-6) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol . Its structure features an imidazo[1,2-a]pyridine core substituted with an amino group at position 5 and an ethyl ester at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting receptors or enzymes.
Properties
IUPAC Name |
ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXXKKHXIVKGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroimidazo[1,2-a]pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21300 g/mol . While specific applications of this exact compound are not detailed in the provided search results, the broader chemical class of imidazo[1,2-a]pyridine derivatives has notable applications, particularly in medicinal chemistry .
Imidazo[1,2-a]pyridine Derivatives and their applications:
- Antitubercular Agents: Imidazo[1,2-a]pyridine analogs have demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Several compounds within this class have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) and Mycobacterium bovis BCG, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
- Drug Development Inspiration: The imidazo[1,2-a]pyridine core is present in zolpidem (3 ), an FDA-approved drug used to treat insomnia. This has led researchers to explore and repurpose imidazo[1,2-a]pyridine derivatives for alternative therapeutic applications such as tuberculosis .
- Peptic Ulcer Treatment: Imidazo[1,2-a]pyridine derivatives have been found useful in the treatment of peptic ulcer diseases .
Mechanism of Action
The mechanism of action of Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The 5-amino substitution in the target compound distinguishes it from analogs with methyl, chloro, or unsubstituted cores. This group enhances nucleophilicity, enabling unique reactivity in further derivatization .
- Positional isomerism (e.g., ester at position 2 vs. 3) significantly alters physicochemical properties and biological activity. For example, the 3-carboxylate derivatives generally exhibit higher metabolic stability compared to 2-carboxylates .
Reactivity Insights :
- Chlorination: Ethyl 5-methyl derivatives react regioselectively with N-chlorosuccinimide (NCS) to yield chloromethyl or oxo derivatives, whereas the 5-amino group may direct electrophilic substitution to other positions .
- Catalytic Effects: Zirconium(IV) chloride enhances MCR efficiency for 5-amino derivatives, enabling regiospecific product formation .
Physicochemical and Spectral Properties
Analysis :
- Crystallographic studies of related compounds reveal planar imidazo[1,2-a]pyridine cores with hydrogen bonding involving amino or carbonyl groups .
Biological Activity
Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmaceutical research. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features an imidazo[1,2-a]pyridine core with an amino group at the 5-position and an ethyl ester at the 3-position. The synthesis typically involves cyclization reactions starting from 2-aminopyridine and ethyl glyoxylate in organic solvents like ethanol or acetonitrile under heating conditions. The molecular formula is .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. This compound has shown promising activity against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for related compounds in this class have been reported between 0.03 to 5.0 μM against Mtb H37Rv strain .
Anticancer Activity
The compound's anticancer properties have been investigated in various cancer cell lines. For instance, derivatives of imidazo[1,2-a]pyridines have demonstrated significant cytotoxic effects against HeLa and A549 cancer cells, with IC50 values indicating effective growth inhibition. A study found that compounds within this structural class exhibited GI50 values ranging from 3.79 to 12.50 µM against different cancer cell lines .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The amino group can form hydrogen bonds with target proteins or nucleic acids, potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and leading to downstream effects in cellular signaling pathways.
- Metabolite Release : Hydrolysis of the ester moiety can release active metabolites that contribute to its pharmacological profile .
Table 1: Antimicrobial Activity Against Mtb Strains
| Compound ID | MIC (μM) | Activity Type | Reference |
|---|---|---|---|
| This compound | ≤1 | Anti-TB | |
| Related Imidazo Derivative | 0.03 - 5.0 | Anti-TB | |
| Other Analogues | ≤65 | Anti-TB |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | <10 | |
| Derivative A | A549 | 3.79 | |
| Derivative B | CAKI-I | 12.50 |
Future Perspectives
The ongoing research into this compound suggests a promising future for this compound as a lead structure in drug development. Its ability to inhibit both bacterial growth and cancer cell proliferation positions it as a candidate for further optimization and exploration in clinical settings.
Q & A
Q. What are the established synthetic routes for Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate?
The compound is synthesized via condensation reactions between 2-aminopyridine derivatives and ethyl esters of keto acids. For example:
- Method A : Reaction of ethyl 3-oxopropanoate derivatives with 2-aminopyridine in acetonitrile, catalyzed by CBr₄, yielding imidazo[1,2-a]pyridine carboxylates. Characterization includes ¹H NMR (δ 1.43–9.31 ppm for substituents) and HRMS for confirmation .
- Method B : Hydrolysis of pre-functionalized imidazo[1,2-a]pyridine esters (e.g., ethyl 2,6-dimethyl derivatives) using LiOH in ethanol, followed by condensation with cinnamamide hybrids via BOP-Cl and NEt₃ .
Key considerations: Optimize solvent polarity and Lewis acid catalysts (e.g., CBr₄) to enhance regioselectivity at the C-3 position.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.05–9.31 ppm) and ester groups (δ 1.43–4.42 ppm for CH₃/CH₂) to confirm substitution patterns .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 307.03034) to distinguish from byproducts .
- IR Spectroscopy : Detect carbonyl stretches (~1693 cm⁻¹) for ester and amide functionalities .
- HPLC : Monitor purity (>98%) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can Friedel-Crafts acylation be optimized for functionalizing this compound?
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane to acylate the C-3 position selectively. Avoid protic solvents to prevent hydrolysis of the ester group .
- Reaction Monitoring : Track conversion via TLC (silica gel, ethyl acetate/hexane). Incomplete conversion (<95%) may require prolonged reaction times (24–48 h) or increased catalyst loading .
- Purity Challenges : Remove acetylated byproducts via column chromatography (silica gel, gradient elution with 10–30% EtOAc in hexane) .
Q. How to resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
- Case Study : HS-173 (a derivative) showed PI3Kα inhibition in pancreatic cancer (IC₅₀ = 0.43 µM) but varied efficacy in liver fibrosis models.
- Experimental Variables :
- Cell Line Specificity : Use isogenic cell lines (e.g., HepG2 vs. HSC-T6) to assess target engagement differences .
- Solvent Effects : Dissolve compounds in DMSO:PBS (≤0.1% v/v) to avoid cytotoxicity artifacts .
- Dose-Response Curves : Validate IC₅₀ values across ≥3 independent replicates to minimize batch variability .
Q. What strategies enhance the bioactivity of imidazo[1,2-a]pyridine hybrids?
- Hybrid Design : Conjugate the carboxylate group with cinnamamide or sulfonamide moieties via BOP-Cl-mediated condensation. This improves PI3K binding affinity (e.g., HS-173’s Ki = 2.1 nM) .
- Substitution Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring to enhance metabolic stability .
- In Vivo Optimization : Formulate derivatives in PEG400:DMSO:DPBS (4:5:1) for improved solubility during xenograft studies .
Q. How to address low yields in multi-step syntheses of imidazo[1,2-a]pyridine derivatives?
- Step-Wise Analysis :
- Condensation Step : Replace ethanol with acetonitrile to reduce side reactions (yield increased from 45% to 73% in Method A ).
- Hydrolysis Step : Use LiOH/EtOH (1:1 v/v) at 50°C for 6 h to achieve >90% conversion of esters to carboxylic acids .
- Workup Protocols : Extract products with ethyl acetate (3×) and dry over Na₂SO₄ to minimize losses .
Q. What computational methods support the design of imidazo[1,2-a]pyridine-based inhibitors?
- Docking Studies : Use AutoDock Vina to model interactions with PI3Kα (PDB: 4L23). Focus on hydrogen bonding with Val851 and hydrophobic contacts with Trp780 .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity at the C-3 position .
- MD Simulations : Assess stability of inhibitor-protein complexes over 100 ns trajectories (AMBER force field) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
